molecular formula C15H13F2NO2 B4234657 N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B4234657
M. Wt: 277.27 g/mol
InChI Key: OJURPUOPOWTUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to the class of N-aryl-2-phenylacetamides and has been studied for its use in treating various diseases and disorders. In

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act on the GABAergic system. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the threshold for seizures in animal models, indicating its potential use as an anticonvulsant. It has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. Additionally, it has been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating depression.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the GABAergic system and its role in various diseases and disorders. However, one limitation of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in treating anxiety disorders. Another area of interest is its potential use in treating drug-resistant epilepsy. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide and its potential for use in treating other diseases and disorders.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in treating various diseases and disorders. It has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties in animal models. Additionally, it has been studied for its potential use in treating neuropathic pain, anxiety, and epilepsy.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-20-14-4-2-10(3-5-14)6-15(19)18-13-8-11(16)7-12(17)9-13/h2-5,7-9H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJURPUOPOWTUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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